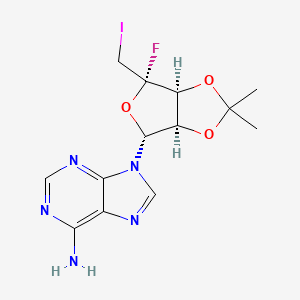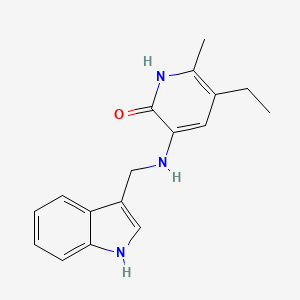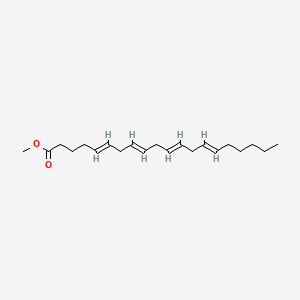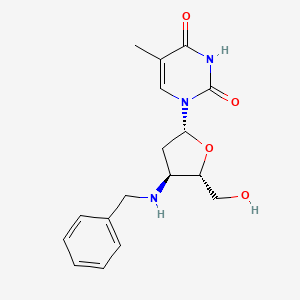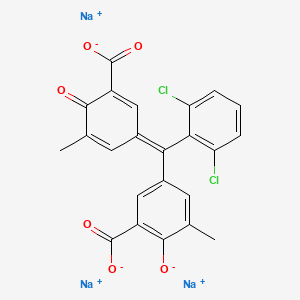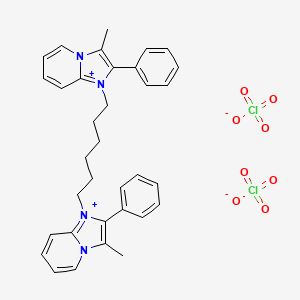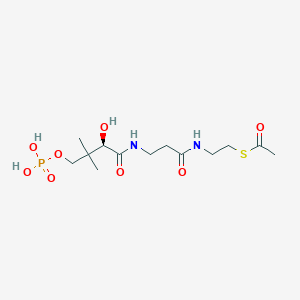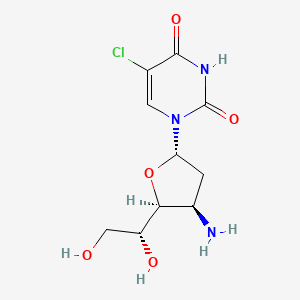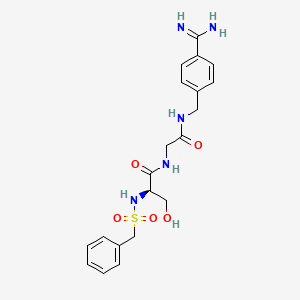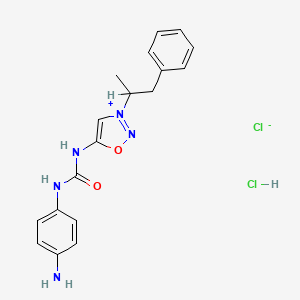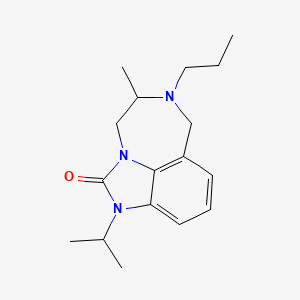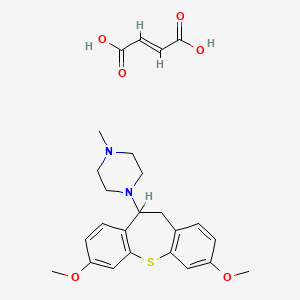
3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is a chemical compound with the molecular formula C25H28N2O6S and a molecular weight of 484.5646 . It is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate involves several steps. The starting materials typically include dibenzo(b,f)thiepin derivatives and piperazine. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Detailed synthetic routes and reaction conditions can be found in specialized chemical synthesis literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). The reaction conditions, such as temperature and solvent, vary depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .
Wissenschaftliche Forschungsanwendungen
3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-chloro-3,7-dimethoxydibenzo(b,f)thiepin-10-yl-4-methylpiperazine maleate
- 3,7-dimethoxydibenzo(b,f)thiepin-10-yl-4-methylpiperazine maleate
Uniqueness
3,7-Dimethoxy-10-(4-methylpiperazino)-10,11-dihydrodibenzo(b,f)thiepin maleate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. These properties make it suitable for various applications that similar compounds may not be able to achieve .
Eigenschaften
CAS-Nummer |
80709-63-3 |
|---|---|
Molekularformel |
C25H30N2O6S |
Molekulargewicht |
486.6 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(2,9-dimethoxy-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H26N2O2S.C4H4O4/c1-22-8-10-23(11-9-22)19-12-15-4-5-16(24-2)13-20(15)26-21-14-17(25-3)6-7-18(19)21;5-3(6)1-2-4(7)8/h4-7,13-14,19H,8-12H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
LQUMAVLNXCTQQV-WLHGVMLRSA-N |
Isomerische SMILES |
CN1CCN(CC1)C2CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CN1CCN(CC1)C2CC3=C(C=C(C=C3)OC)SC4=C2C=CC(=C4)OC.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


